N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide
Description
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide is a benzothiazole-derived compound characterized by a Z-configuration imine group, a methoxy substituent at position 4, and a propargyl (prop-2-yn-1-yl) group at position 3 of the benzothiazole ring.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBONNBNAKLECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to certain enzymes, inhibiting their activity. The prop-2-yn-1-yl group can also interact with other molecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Moiety
- N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (): Replacing the 3-methyl group with a 4-nitro substituent introduces a strong electron-withdrawing group, altering electronic properties.
- N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) (): Fluorine substitution at position 4 increases polarity and metabolic stability.
Core Heterocycle Modifications
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
Replacing the benzothiazole ring with a dihydrothiazole system simplifies the heterocycle, reducing aromaticity. The phenyl group at position 4 increases steric bulk compared to the propargyl group in the target compound, which may hinder interactions in catalytic or biological systems. Bond lengths (e.g., S1–C3: 1.739 Å) and angles (e.g., S1–C1–N1: 125.57°) are consistent with sulfur-containing heterocycles, suggesting similar geometric stability . - N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): The thiadiazole core lacks the fused benzene ring of benzothiazole, reducing π-conjugation. The acryloyl group introduces a conjugated enone system, enhancing UV absorption properties—a feature absent in the target compound .
Functional Group Impact on Reactivity
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. In contrast, the benzothiazole core of the target compound may act as a tridentate ligand (via sulfur, imine nitrogen, and methoxy oxygen), offering distinct coordination modes . - Propargyl vs. Halogen Substituents ():
The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), whereas halogenated analogs (B5–B8) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Structural and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
